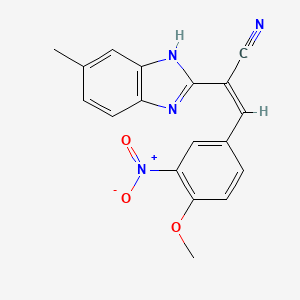
N-(4-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide, also known as FOXC, is a chemical compound that has been the subject of extensive scientific research in recent years. FOXC is a member of the oxadiazole family of compounds and has shown great potential as a therapeutic agent in a variety of biomedical applications. In
作用機序
The mechanism of action of N-(4-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of several enzymes involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising therapeutic agent. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of several diseases, including cancer and inflammatory disorders. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer therapy.
実験室実験の利点と制限
One of the advantages of N-(4-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is its versatility in terms of its applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for several biomedical applications. Additionally, this compound has shown good bioavailability and low toxicity in animal models, which is important for its potential use as a therapeutic agent. However, this compound is still in the early stages of development, and more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of N-(4-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. This compound has shown promising results in inhibiting the growth of several cancer cell lines, and more research is needed to determine its efficacy in animal models and clinical trials. Additionally, this compound has shown potential as an anti-inflammatory agent, and more research is needed to determine its efficacy in animal models of inflammatory disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.
合成法
The synthesis of N-(4-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves a multi-step process that begins with the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then reacted with phenylacetylene in the presence of copper (I) iodide to form the desired product, this compound. The yield of this compound can be improved by using a palladium catalyst and optimizing the reaction conditions.
科学的研究の応用
N-(4-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has shown great potential as a therapeutic agent in several biomedical applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has demonstrated potent anti-microbial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-8-6-11(7-9-13)10-18-15(21)16-19-14(20-22-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSZYBVYEICABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5322028.png)


![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(1-piperidinyl)pyrimidine](/img/structure/B5322060.png)
![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5322121.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)